molecular formula C17H17ClN6O2 B2863697 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone CAS No. 1058204-67-3

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone

Cat. No.: B2863697
CAS No.: 1058204-67-3
M. Wt: 372.81
InChI Key: IWJPAHWGACOWGT-UHFFFAOYSA-N
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Description

The compound “1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-chlorophenoxy)ethanone” is a complex organic molecule that contains several functional groups including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a chlorophenoxy group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The triazolo[4,3-b]pyridazine ring and the piperazine ring would likely contribute to the rigidity of the molecule, while the chlorophenoxy group could potentially participate in various chemical reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activities :Compounds with structures incorporating 1,2,4-triazole derivatives have demonstrated significant antimicrobial activities. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives showed good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, another study synthesized pyrazoline and pyrazole derivatives that displayed antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial drugs (Hassan, 2013).

Anti-Diabetic Potential :Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds exhibited strong inhibition potential and significant antioxidant and insulinotropic activities, highlighting their promise in diabetes treatment (Bindu et al., 2019).

Future Directions

The future research directions for this compound could include investigating its synthesis, characterizing its physical and chemical properties, and exploring its potential biological activities. It could also be interesting to investigate the reactivity of the chlorophenoxy group and the potential for it to be modified to create new compounds .

Properties

IUPAC Name

2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O2/c18-13-2-1-3-14(10-13)26-11-17(25)23-8-6-22(7-9-23)16-5-4-15-20-19-12-24(15)21-16/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJPAHWGACOWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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